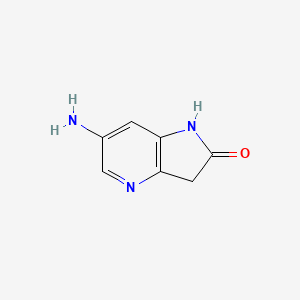![molecular formula C7H7BrFNO B1378401 O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine CAS No. 1388036-56-3](/img/structure/B1378401.png)
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Overview
Description
“O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine” is a chemical compound with the molecular formula C7H7BrFNO . It is a derivative of hydroxylamine where the hydrogen atom is replaced by a 2-bromo-4-fluorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a hydroxylamine group attached to a 2-bromo-4-fluorophenylmethyl group . The exact structure can be represented by the InChI string:InChI=1S/C7H7BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 220.04 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Metabolic Pathways
- Rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including compounds similar to "O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine", shows products from side-chain C-hydroxylation (benzyl alcohols and benzaldehydes) and N-hydroxylation (hydroxylamines and nitroso derivatives). Aromatic ring hydroxylation is not a major pathway (Boeren et al., 1992).
Interaction with Other Compounds
- The interaction of hydroxylamine with imidazoles, including preparation and stability assessment, provides insights into the reactivity of hydroxylamines and their derivatives (McClelland et al., 1984).
Analytical Applications
- Hydroxylamine derivatives, such as "this compound", have been used in spectrophotometric determinations in drug formulations, showcasing their utility in analytical chemistry (George et al., 2007).
Chemical Reaction Mechanisms
- Studies on the addition of hydroxylamine to halogenated uracils and their reaction kinetics shed light on the behavior of hydroxylamine derivatives in various chemical reactions (Priest et al., 1980).
Photo-oxidation Studies
- The application of hydroxylamine derivatives in photo-oxidation studies, such as in the oxidation of furan and its derivatives, indicates their potential role in environmental and atmospheric chemistry (Alvarez et al., 2009).
Synthetic Chemistry
- Hydroxylamine derivatives are important in synthetic chemistry, facilitating various bond-formation reactions and cyclizations without the need for expensive metal catalysts (Sabir et al., 2018).
Biomedical Research
- In biomedical research, hydroxylamine derivatives have been explored for their potential in developing fluorescence probes and in the synthesis of compounds with potential therapeutic applications (Chen et al., 2009).
Biochemical Analysis
Biochemical Properties
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with specific protein domains. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The stability of the compound can affect its efficacy and potency over time, and its degradation products may have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s efficacy and potency, as well as its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can influence gene expression, while localization to the mitochondria can affect cellular metabolism.
properties
IUPAC Name |
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVKWNHQHOZRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



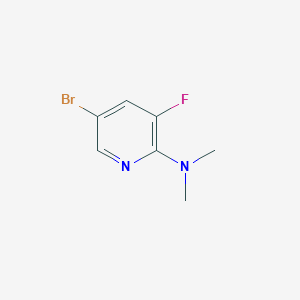
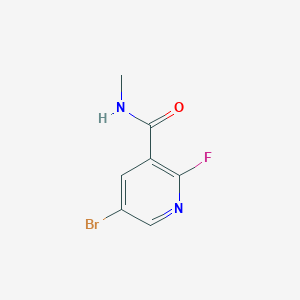
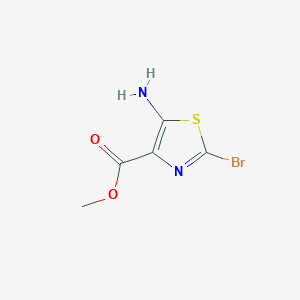
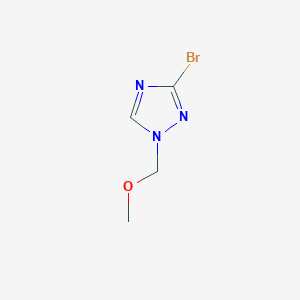
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
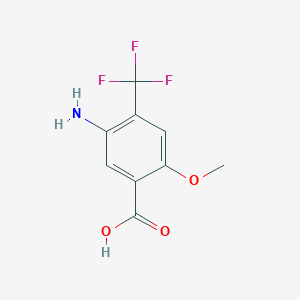

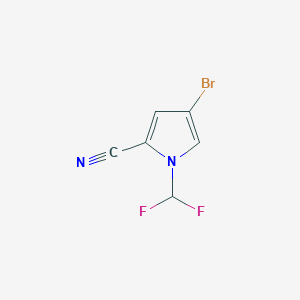
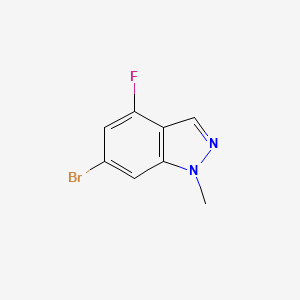

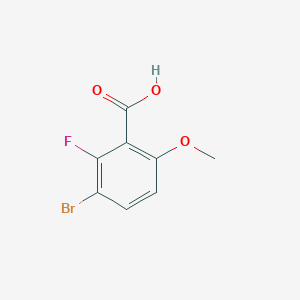
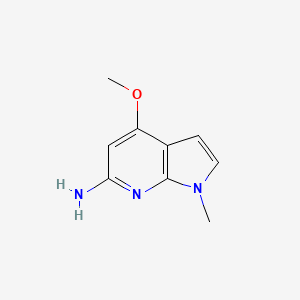
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
